molecular formula C7H5Cl2NO B3424826 2,6-Dichlorobenzaldehyde oxime CAS No. 3714-77-0

2,6-Dichlorobenzaldehyde oxime

Cat. No.: B3424826
CAS No.: 3714-77-0
M. Wt: 190.02 g/mol
InChI Key: YBSXDWIAUZOFFV-ONNFQVAWSA-N
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Description

Historical Context and Initial Chemical Investigations of Oxime Functionality in Organic Chemistry

The journey into the world of oximes, a class of organic compounds featuring the C=N-OH functional group, began in the 19th century. numberanalytics.com The term "oxime" itself, a portmanteau of "oxygen" and "imine," was coined during this era of foundational organic chemistry. wikipedia.org Initial synthesis of these compounds was achieved through the reaction of hydroxylamine (B1172632) with aldehydes and ketones. wikipedia.orgnumberanalytics.com As early as 1882, oximes and their formation were the subject of intensive study by chemists like Meyer and Janny. nih.gov

These early investigations revealed the versatility of oximes as key intermediates in the synthesis of a wide array of compounds, including amines, nitriles, and various heterocyclic structures. numberanalytics.com Their ability to be easily converted into other functional groups established their importance in the growing field of organic synthesis. numberanalytics.com The discovery that oximes could be formed from aldehydes (aldoximes) and ketones (ketoximes) and that these often existed as stable, separable geometric isomers further broadened their utility. wikipedia.org Because many oximes are solids with distinct melting points, they became valuable for identifying liquid aldehydes and ketones. britannica.com The foundational work on oxime chemistry laid the groundwork for their application in diverse areas, from pharmaceuticals and agrochemicals to materials science. numberanalytics.com

Significance of Dichlorobenzaldehyde Scaffolds in Modern Synthetic Organic Chemistry

Dichlorobenzaldehyde scaffolds are crucial building blocks in modern synthetic organic chemistry, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and functional materials. The presence of two chlorine atoms on the benzene (B151609) ring significantly influences the reactivity of the aldehyde group. These electron-withdrawing chlorine atoms make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, facilitating a variety of chemical transformations.

Chlorinated compounds are a significant component of many pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market. nih.gov Dichlorobenzaldehyde isomers, such as 3,5-dichlorobenzaldehyde, are used as starting materials in the synthesis of molecules with notable biological activity, including antimicrobial and anticancer properties. For instance, they are employed in the synthesis of β-aryl-β-amino acid enantiomers, which are important in pharmaceutical applications, and in the formation of chalcones, which are intermediates for antimicrobial pyrazoline derivatives. The 2,3-dichlorobenzaldehyde (B127699) isomer is a key intermediate in the synthesis of the antiepileptic drug Lamotrigine and the antihypertensive agent felodipine. google.com This highlights the broad utility of dichlorobenzaldehyde scaffolds in constructing complex molecular architectures for medicinal chemistry.

Current Research Landscape and Identified Knowledge Gaps Pertaining to 2,6-Dichlorobenzaldehyde (B137635) Oxime

2,6-Dichlorobenzaldehyde oxime is recognized as an important intermediate in organic synthesis. nih.gov Its primary documented applications are in the production of benzoyl urea (B33335) insecticides and as a pharmaceutical intermediate for synthesizing diclofenac (B195802) sodium penicillin. chemicalbook.com The synthesis of this compound is typically achieved through the oximation of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride. nih.govchemicalbook.comgoogle.com

Recent research has provided detailed structural information about the compound. Crystallographic studies have shown that in its solid state, this compound exists as a dimer, with two molecules connected by O-H···N hydrogen bonds, forming a distinct R22(6) graph-set motif. nih.govresearchgate.net The oxime fragment is notably twisted with respect to the dichlorobenzene ring. nih.gov Some literature also describes it as a toxicant with a high affinity for electron-rich molecules and suggests its use as a herbicide. biosynth.com

Despite these findings, there are identifiable knowledge gaps in the current research landscape. While its role as a synthetic intermediate is established, a comprehensive exploration of the intrinsic biological activities of this compound itself is limited. Further investigation into its potential as an active agent in agrochemical or pharmaceutical applications, beyond being a precursor, is warranted. Detailed mechanistic studies of its reactions and a broader screening of its utility in the synthesis of novel heterocyclic compounds or materials could unveil new applications for this versatile molecule.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25185-95-9 chemicalbook.combiosynth.com
Molecular Formula C₇H₅Cl₂NO biosynth.combiosynth.com
Molecular Weight 190.03 g/mol biosynth.com
Appearance Colorless solid chemicalbook.com
Melting Point 148-150 °C chemicalbook.combiosynth.com
Solubility Insoluble in water chemicalbook.com

Table 2: Synthesis of this compound

ReactantsReagents/SolventsReaction ConditionsProductSource
2,6-DichlorobenzaldehydeHydroxylamine hydrochloride, Sodium carbonate, Anhydrous methanolStirred for 3 hours at room temperatureThis compound nih.gov
2,6-DichlorobenzylOximationNot specifiedThis compound chemicalbook.com
2,6-DichlorobenzaldehydeHydroxylamine hydrochlorideHydrolysis in the presence of zinc chloride and benzenesulfonic acid monohydrate to form the aldehyde firstThis compound google.com

Properties

IUPAC Name

(NZ)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSXDWIAUZOFFV-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418631
Record name (Z)-2,6-Dichlorobenzaldehyde oxime
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Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3714-77-0, 25185-95-9
Record name [C(Z)]-2,6-Dichlorobenzaldehyde oxime
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Record name Benzaldehyde, 2,6-dichloro-, oxime
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Record name (Z)-2,6-Dichlorobenzaldehyde oxime
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Methodologies for Synthesis and Preparation of 2,6 Dichlorobenzaldehyde Oxime

Classical Oximation Approaches

Traditional methods for preparing 2,6-dichlorobenzaldehyde (B137635) oxime primarily involve the reaction of 2,6-dichlorobenzaldehyde with a hydroxylamine (B1172632) derivative.

The most common method for synthesizing 2,6-dichlorobenzaldehyde oxime is the condensation reaction between 2,6-dichlorobenzaldehyde and hydroxylamine hydrochloride. nih.gov This reaction is typically carried out in a suitable solvent, such as anhydrous methanol. The presence of a base, like sodium carbonate, is required to neutralize the hydrochloric acid formed during the reaction, thus facilitating the formation of the oxime. nih.gov The mixture is generally stirred at room temperature for several hours to ensure the completion of the reaction. nih.gov The resulting product can then be isolated and purified, often through recrystallization using a solvent like dichloromethane (B109758) to obtain colorless single crystals. nih.gov

Rate constants have been determined for the formation of a nitrone from the reaction of phenylhydroxylamine with 2,6-dichlorobenzaldehyde, which is a related condensation reaction. researchgate.netsemanticscholar.org This suggests that the kinetics of the oximation reaction can be influenced by the specific hydroxylamine derivative used. Steric hindrance around the aldehyde group in 2,6-dichlorobenzaldehyde can also play a role in the reaction dynamics. semanticscholar.orgplos.org

Another variation involves the condensation of dimethyl homophthalate with 2,6-dichlorobenzaldehyde in the presence of a strong base like sodium hydride in a dry benzene (B151609) solvent. researcher.liferesearchgate.net This is followed by saponification and cyclization steps. researcher.liferesearchgate.net

Table 1: Classical Synthesis of this compound

Starting Material Reagents Solvent Conditions Product Ref.
2,6-Dichlorobenzaldehyde Hydroxylamine hydrochloride, Sodium carbonate Anhydrous methanol Stirred for 3 hours at room temperature This compound nih.gov
Dimethyl homophthalate 2,6-Dichlorobenzaldehyde, Sodium hydride Dry benzene Followed by saponification and cyclization Indeno[1,2-c]chromene-6,11-dione derivative researcher.liferesearchgate.net

The efficiency and yield of the oximation reaction can be significantly influenced by the choice of catalysts and reagents. For instance, the use of p-Toluenesulfonic acid (PTSA) can accelerate imine formation in related reactions. While not specifically documented for this compound, this suggests that acid catalysis could potentially improve reaction times.

In a broader context of oxime synthesis, various catalysts have been explored. For example, the hydrolysis of nitriles to amides, a related reaction, can be achieved in high yield using NaY zeolite under microwave irradiation. researchgate.net The synthesis of other heterocyclic compounds has been shown to be catalyzed by substances like glutamic acid, which acts as a biodegradable and eco-friendly organocatalyst. researchgate.net

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The synthesis of a specific isomer is often a key objective. While many traditional chemical methods for oxime synthesis result in a mixture of both isomers, some strategies allow for stereoselective synthesis. researchgate.net

For some oximes, the (E) isomer can be obtained from the (Z) form through a hydrochloride method or purified by column chromatography. researchgate.net In the case of 2-chlorobenzaldehyde (B119727) oxime, the (E) isomer is the form that has been crystallized and structurally characterized. researchgate.net Research on other complex molecules has shown that the E/Z ratio of oxime intermediates can influence the formation of subsequent products in a reaction sequence. acs.org The separation of (E)- and (Z)-isomers is a crucial step in achieving stereospecific outcomes in multi-step syntheses. acs.org

Table 2: Isomer Information for this compound

Isomer CAS Number IUPAC Name Ref.
(E)-2,6-Dichlorobenzaldehyde oxime 6575-28-6 (NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine nih.gov
(Z)-2,6-Dichlorobenzaldehyde oxime 25185-95-9 (NZ)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine nih.gov

Contemporary Synthetic Strategies

Modern synthetic chemistry increasingly focuses on developing methods that are not only efficient but also environmentally benign.

Green chemistry principles, such as waste prevention and atom economy, are being applied to oxime synthesis. acs.org This includes the use of less hazardous chemical syntheses and safer solvents. For example, substituting anhydrous ethanol (B145695) with 70% aqueous ethanol has been shown to decrease solvent toxicity while maintaining high yields in the synthesis of related compounds.

Another green approach involves the use of recoverable and reusable catalysts. For instance, cupric chloride dihydrate has been used as a recoverable promoter for the hydrolysis of oximes back to carbonyl compounds, a process that avoids strong acids and hazardous byproducts. organic-chemistry.org The catalyst can be recovered almost quantitatively and reused without a loss of efficiency. organic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and increased yields. researchgate.net In the synthesis of 2,6-dichlorobenzaldehyde thiosemicarbazone, a related imine, microwave irradiation at 300 W and 100°C for 15 minutes resulted in a 78% yield, comparable to the 82% yield from conventional heating but in a fraction of the time. Another report indicates that microwave-assisted synthesis of this compound using CdSO₄ as a catalyst can achieve yields of 84–88% in just 5–10 minutes. vulcanchem.com These methods offer a significant improvement in efficiency and align with the principles of green chemistry by reducing energy consumption. researchgate.net

Palladium-Catalyzed Strategies for Accessing the Aldehyde Precursor

The synthesis of the direct precursor to the target oxime, 2,6-dichlorobenzaldehyde, can be achieved through various modern synthetic protocols, with palladium-catalyzed reactions offering high efficiency and selectivity. These methods provide alternatives to traditional oxidation or reduction reactions and are pivotal in constructing the substituted aromatic aldehyde framework.

One prominent strategy involves the palladium-catalyzed reduction of carboxylic acid derivatives. researchgate.netlookchem.com In this approach, the corresponding carboxylic acid, 2,6-dichlorobenzoic acid, is activated to form a more reactive species, such as a triazine ester. This intermediate then undergoes reduction with a hydrosilane in the presence of a palladium catalyst to yield the desired aldehyde. lookchem.com This method is valued for its chemoselectivity, as the C(acyl)-O bond is selectively cleaved. researchgate.net

Another powerful palladium-catalyzed method is the Suzuki cross-coupling reaction. researchgate.net This strategy allows for the site-selective arylation of a symmetric dihalobenzaldehyde. For instance, a study demonstrated the arylation of 2,6-dichlorobenzaldehyde using an aryl boronic acid in the presence of a palladium(II) chloride catalyst supported on 4 Å molecular sieves. This reaction selectively produces a 2-aryl-6-chlorobenzaldehyde intermediate. While this specific example starts with 2,6-dichlorobenzaldehyde to create a more complex, non-symmetrical diaryl benzaldehyde (B42025), the underlying principle demonstrates the utility of palladium catalysis in manipulating such chlorinated aromatic systems. researchgate.net The general applicability of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, is well-established for creating C-C bonds in the synthesis of complex biaryl structures, which can be precursors to functionalized aldehydes. researchgate.net

A summary of representative palladium-catalyzed approaches to aldehyde synthesis is presented below.

Table 1: Palladium-Catalyzed Reactions for Aldehyde Synthesis

Reaction Type Starting Material Catalyst System Reagents Product Reference
Reduction of Activated Carboxylic Acid Carboxylic Acid Palladium Catalyst 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), Hydrosilane Aldehyde lookchem.com

Mechanistic Pathways and Kinetic Considerations in Oxime Formation from 2,6-Dichlorobenzaldehyde

The formation of this compound from its corresponding aldehyde and hydroxylamine is a classic condensation reaction that proceeds via a well-understood nucleophilic addition-elimination mechanism. byjus.comwikipedia.org The reaction is typically conducted in a weakly acidic medium, as both very low and very high pH can inhibit the reaction rate. byjus.com

The mechanistic pathway can be described in two main stages:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. youtube.com The presence of an oxygen atom enhances the nucleophilicity of the adjacent nitrogen in hydroxylamine. chemtube3d.com This attack breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming an unstable, tetrahedral intermediate known as a carbinolamine or hemiaminal. youtube.com

Dehydration: The carbinolamine intermediate is not stable and readily eliminates a molecule of water to form the final oxime product with its characteristic C=N double bond. youtube.com This step is the rate-determining step and is generally acid-catalyzed. A proton transfer occurs, typically from the newly added nitrogen to the oxygen of the original carbonyl group, making it a better leaving group (water). youtube.com The lone pair of electrons on the nitrogen then pushes down to reform a double bond (the C=N imine bond), expelling the water molecule. A final deprotonation step yields the neutral oxime. youtube.com

Kinetic Considerations: The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction requires free hydroxylamine to act as a nucleophile, but it also requires acid catalysis for the dehydration of the carbinolamine intermediate. At very low pH, most of the hydroxylamine is protonated (NH₃OH⁺), rendering it non-nucleophilic and slowing the initial addition step. At high pH, there is insufficient acid to catalyze the dehydration step effectively. Therefore, the reaction rate is maximal in a weakly acidic environment, typically around pH 4-5, which provides a compromise between having enough free nucleophile and sufficient acid for catalysis. byjus.com

The steric hindrance caused by the two chlorine atoms at the ortho-positions (2 and 6) on the benzaldehyde ring can influence the reaction kinetics. This steric bulk can hinder the initial nucleophilic attack by hydroxylamine, potentially slowing the reaction rate compared to unhindered aldehydes. Furthermore, studies on the subsequent reactions of 2,6-disubstituted aryl oximes, such as this compound, have shown that the ortho-substituents can lead to different reactivity pathways compared to their non-substituted counterparts. For instance, oxidation of this compound can lead to the formation of carbamates through a nitrile oxide intermediate, a pathway favored by the steric hindrance which appears to reduce electronic conjugation in the oxime. thieme-connect.com

Table 2: Compounds Mentioned

Compound Name
This compound
2,6-Dichlorobenzaldehyde
Palladium(II) chloride
Hydroxylamine
Carbinolamine
2,6-Dichlorobenzoic acid
2-chloro-4,6-dimethoxy-1,3,5-triazine
Aryl boronic acid
2-Aryl-6-chlorobenzaldehyde
Carbamate

Chemical Reactivity and Transformations of 2,6 Dichlorobenzaldehyde Oxime

Reactions Involving the Oxime Functional Group

The oxime moiety (C=N-OH) is the most reactive site in the 2,6-dichlorobenzaldehyde (B137635) oxime molecule, undergoing a range of reactions including additions, rearrangements, reductions, oxidations, and dehydrations.

The carbon-nitrogen double bond of the oxime group is susceptible to nucleophilic attack. While specific examples for 2,6-dichlorobenzaldehyde oxime are not extensively detailed in the provided search results, oximes, in general, can undergo addition reactions. The lone pair of electrons on the nitrogen atom and the hydroxyl group can also participate in substitution reactions.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.org This rearrangement has been successfully applied to a wide range of oximes. wikipedia.org The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or via reagents like tosyl chloride and thionyl chloride. wikipedia.org For aldoximes like this compound, this rearrangement would be expected to yield the corresponding primary amide, 2,6-dichlorobenzamide. The reaction proceeds through the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.orgorganic-chemistry.org

Table 1: Reagents for Beckmann Rearrangement

Catalyst/Reagent Description
Sulfuric Acid A common and strong acid catalyst for the rearrangement. wikipedia.org
Polyphosphoric Acid Another acidic catalyst used to promote the reaction. wikipedia.org
Thionyl Chloride Can be used to activate the oxime for rearrangement. wikipedia.org
Cyanuric Chloride Used with a zinc chloride co-catalyst for a catalytic Beckmann rearrangement. wikipedia.org

The reduction of oximes is a valuable method for the synthesis of primary amines. However, this transformation can be challenging due to the potential for over-reduction and cleavage of the N-O bond, which would lead to the formation of other byproducts. nih.gov Selective reduction of the C=N bond without breaking the N-O bond is crucial. nih.gov While specific conditions for the reduction of this compound to 2,6-dichlorobenzylamine are not detailed, general methods for oxime reduction involve catalytic hydrogenation using catalysts like platinum oxide (Adam's catalyst) or rhodium-based homogeneous catalysts. nih.gov

Oximes can undergo oxidation to yield various products depending on the oxidizing agent and reaction conditions. For instance, the heterogeneous aerobic oxidation of oximes can be achieved using a Mn(II)-based nanocatalyst to produce the corresponding carbonyl compounds. ambeed.com In a different transformation, this compound has been shown to react with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to form the corresponding hydroximoyl chloride, which is a precursor to nitrile oxides. googleapis.com Nitrile oxides are valuable intermediates in the synthesis of various heterocyclic compounds.

The dehydration of aldoximes is a direct route to the synthesis of nitriles. rsc.org This transformation can be achieved using various dehydrating agents. For example, this compound can be converted to 2,6-dichlorobenzonitrile. google.com One method involves heating the oxime in formic acid. rsc.org Another approach utilizes acetic anhydride (B1165640) to facilitate the dehydration. google.com This reaction is a key step in some synthetic routes for the production of 2,6-dichlorobenzonitrile, a valuable industrial intermediate. guidechem.comgoogle.com

Table 2: Conditions for Dehydration of this compound to 2,6-Dichlorobenzonitrile

Reagent Solvent Temperature Yield Reference
Formic Acid Water Heating - rsc.org
Acetic Anhydride - 110-120°C 90% (for 2,4-dichlorobenzonitrile) google.com

Reactions Involving the Dichlorinated Aromatic Ring

The two chlorine atoms on the benzene (B151609) ring of this compound are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, they can potentially undergo nucleophilic aromatic substitution under harsh conditions or participate in metal-catalyzed cross-coupling reactions. The steric hindrance provided by the two ortho-chlorine atoms can also influence the reactivity of the aromatic ring. While specific examples of reactions involving the dichlorinated ring of the oxime itself are not provided in the search results, the analogous compound, 2,6-dichlorobenzaldehyde, undergoes various reactions, suggesting that the oxime could potentially be modified to allow for similar transformations.

Electrophilic Aromatic Substitutions and Functionalization

The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution (EAS). This is due to the cumulative electron-withdrawing inductive effects of the two chlorine atoms and the electron-withdrawing nature of the oxime group (-C=N-OH). Such substituents decrease the electron density of the benzene ring, making it less nucleophilic and thus less susceptible to attack by electrophiles.

In general, aromatic rings require activating, electron-donating groups to undergo EAS reactions under mild conditions. masterorganicchemistry.com For rings bearing strongly deactivating groups, such as the nitro group in nitrobenzene, harsh reaction conditions are required, and the substitution, if it occurs, is directed to the meta position. masterorganicchemistry.com By analogy, any potential electrophilic substitution on the this compound ring would be expected to be difficult and would likely occur at the C4 position (para to the oxime group and meta to the chlorine atoms), as this is the least deactivated position. However, specific studies detailing successful EAS reactions on this compound are not prominent in the literature, underscoring the challenge posed by its electronic properties.

Nucleophilic Aromatic Substitutions (SNAr) on the Dichlorobenzaldehyde Scaffold

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it a suitable candidate for nucleophilic aromatic substitution (SNAr). wikipedia.org The SNAr mechanism is favored in aromatic systems bearing strong electron-withdrawing groups, particularly when positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgpressbooks.pub In this molecule, the two chlorine atoms serve as both activating groups and potential leaving groups.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition : A nucleophile attacks the carbon atom bearing a leaving group (one of the chlorine atoms), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is stabilized by the remaining electron-withdrawing chlorine atom and the oxime group.

Elimination : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub

While SNAr reactions are generally feasible on such scaffolds, the substitution of the chlorine atoms in 2,6-dichlorobenzaldehyde itself can be challenging. However, the presence of additional activating groups or the use of potent nucleophiles can facilitate the reaction. For instance, in the synthesis of the drug rosiglitazone, an SNAr reaction is performed on 2-chloropyridine, and in another case, on 4-fluorobenzaldehyde, demonstrating the utility of this reaction type on halogenated aromatic rings. beilstein-journals.org The regioselectivity of SNAr on di- or poly-halogenated rings can be complex and sensitive to the electronic environment created by other substituents. wuxiapptec.com

C-H Activation and Functionalization Strategies

Modern synthetic chemistry offers strategies for C-H activation, which allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. While specific examples for this compound are scarce, related methodologies highlight the potential for such transformations.

For example, ruthenium-catalyzed meta-C–H alkylation has been reported for aromatic carboxylic acids. researchgate.net This type of reaction utilizes a directing group (the carboxylate) to guide a metal catalyst to a specific C-H bond. It is conceivable that the oxime group or a derivative thereof could be engineered to act as a directing group for the functionalization of the C-H bonds at the C3, C4, or C5 positions of the dichlorobenzyl scaffold. Another relevant strategy is the iron-catalyzed aerobic oxidative cross-dehydrogenative coupling, which has been used to functionalize imidazo[1,2-a]pyridine (B132010) derivatives with aryl aldehydes. researchgate.net This demonstrates the possibility of forming new C-C bonds by activating C-H bonds under oxidative conditions.

Derivatization Strategies and Synthetic Utility

Formation of O-Substituted Oxime Derivatives

The oxime hydroxyl group is a key site for derivatization, allowing for the synthesis of a wide range of O-substituted derivatives. These reactions typically involve the deprotonation of the oxime's hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile.

A general and effective method involves reacting the oxime with an alkali metal hydroxide (B78521) (like sodium hydroxide) to form the corresponding alkali metal salt. google.com This salt can then be treated with an organohalide (e.g., an alkyl halide or benzyl (B1604629) halide) to yield the desired O-substituted oxime ether. google.com This process is versatile and can be used to produce various derivatives, such as O-methyl or O-carboxymethyl ethers, which are valuable intermediates in the synthesis of pesticides. google.com

ReactantsReagents & ConditionsProductYieldReference
Oxime (general), Organohalide1. Alkali Metal Hydroxide 2. Optional azeotropic distillation of waterO-Substituted OximeN/A google.com
This compound, Alkyl/Aryl HalideBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)O-Alkyl/Aryl-2,6-dichlorobenzaldehyde OximeN/A

Cyclization Reactions Utilizing the Oxime Functionality, e.g., to Isoxazoles

The oxime functionality in this compound is a valuable precursor for the synthesis of heterocyclic compounds, most notably isoxazoles. Isoxazoles are important structural motifs in many pharmaceutically active compounds. researchgate.net

A common strategy for synthesizing 3-(2,6-dichlorophenyl)isoxazole involves a two-step sequence starting from the oxime. google.com

Halogenation : The oxime is first converted into the corresponding hydroximoyl halide. This is typically achieved by treating the oxime with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a solvent such as dimethylacetamide (DMA). google.com For instance, reacting this compound with NCS yields the chloro derivative in high yield. google.com

Cyclization : The resulting hydroximoyl halide is then subjected to a dehydrohalogenation-cycloaddition reaction. This can be accomplished by reacting it with an alkyne in the presence of a base. The process generates a nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole (B147169) ring.

A notable transformation of 2,6-disubstituted aryl oximes, including this compound, is their oxidation-induced rearrangement to form carbamates. thieme-connect.com This reaction, catalyzed by methyltrioxorhenium (MTO) with urea (B33335) hydrogen peroxide (UHP) as the oxidant, proceeds through a nitrile oxide intermediate. thieme-connect.com The nitrile oxide, formed under these mild conditions, rearranges to an isocyanate, which is then trapped by the alcohol solvent to yield the carbamate. thieme-connect.com The formation of the nitrile oxide intermediate was confirmed by trapping it with dipolarophiles like N-phenylmaleimide to form isoxazolidine (B1194047) adducts. thieme-connect.com

Table of Isoxazole Synthesis from this compound

Step Reactant Reagents & Conditions Intermediate/Product Yield Reference
1. Oximation 2,6-Dichlorobenzaldehyde Hydroxylamine (B1172632) hydrochloride, Sodium hydroxide, Ethanol (B145695), 70°C, 24h This compound 94.5% google.com
2. Halogenation This compound N-Chlorosuccinimide (NCS), DMA, 45°C, 3h 2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride 95.0% google.com

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a product that incorporates structural features from each component. While MCRs that directly use this compound as a starting material are not widely reported, its precursor, 2,6-dichlorobenzaldehyde, is a common component in such reactions.

For example, a one-pot synthesis of 3-methyl-4-arylmethylidene-isoxazole-5(4H)-one derivatives has been developed using an aromatic aldehyde (such as 2,6-dichlorobenzaldehyde), hydroxylamine hydrochloride, and ethyl acetoacetate. researchgate.net In this reaction, the aldehyde and hydroxylamine first react to form the oxime in situ, which then participates in subsequent condensation and cyclization steps.

Another example is the copper(II) triflate-catalyzed MCR for the synthesis of imidazo[1,2-a]pyridines, which can utilize 2,6-dichlorobenzaldehyde as the aldehyde component. beilstein-journals.org Furthermore, a visible-light-mediated three-component reaction of aldehydes, anilines, and N-hydroxyphthalimide esters has been reported for the synthesis of oxime esters, showcasing a modern approach to forming oxime-related structures through MCRs. rsc.org

Table of Compounds Mentioned

Compound Name
This compound
2,6-Dichlorobenzaldehyde
2-Chloropyridine
4-Fluorobenzaldehyde
Rosiglitazone
Methyltrioxorhenium (MTO)
Urea hydrogen peroxide (UHP)
N-Chlorosuccinimide (NCS)
N-Bromosuccinimide (NBS)
2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride
3-(2,6-Dichlorophenyl)isoxazole
N-Phenylmaleimide
Carbamate
Isoxazolidine
Isocyanate
Hydroxylamine hydrochloride
Ethyl acetoacetate
3-Methyl-4-(2,6-dichlorobenzylidene)-isoxazol-5(4H)-one
Copper(II) triflate
Imidazo[1,2-a]pyridine
N-Hydroxyphthalimide ester
Oxime ester
Aniline

Regeneration of Carbonyl Compounds from Oxime Derivatives

The regeneration of the parent carbonyl compound from its oxime derivative is a crucial transformation in synthetic organic chemistry, often employed as a deprotection strategy. In the case of this compound, this involves the cleavage of the carbon-nitrogen double bond (C=N) of the oxime group to restore the aldehyde functionality. Various methods have been developed to achieve this transformation, often involving hydrolytic, oxidative, or reductive conditions.

Detailed research has demonstrated the efficacy of using heteropoly acids as catalysts for the cleavage of oximes. Specifically, the use of H₃PW₁₂O₄₀ supported on silica (B1680970) gel (SiO₂) in acetonitrile (B52724) at reflux has been shown to be a highly efficient method for the regeneration of aldehydes and ketones from their respective oximes. ics-ir.org This method is noted for its high yields and rapid reaction times. ics-ir.org

For the specific conversion of this compound back to 2,6-Dichlorobenzaldehyde, this catalytic system has proven to be very effective. The reaction proceeds smoothly under reflux conditions in acetonitrile, providing a high yield of the desired aldehyde in a remarkably short time. ics-ir.org

The research findings for the regeneration of 2,6-Dichlorobenzaldehyde are summarized in the table below.

Table 1: Catalytic Cleavage of this compound

SubstrateProductCatalystSolventConditionsReaction Time (min)Yield (%)Reference
This compound2,6-DichlorobenzaldehydeH₃PW₁₂O₄₀/SiO₂CH₃CNReflux1595 ics-ir.org

This method highlights a practical and efficient approach for the deprotection of this compound, a key step that may be required in a multi-step synthesis where the aldehyde group needs to be temporarily protected. The mildness and efficiency of the supported heteropoly acid catalyst make it an attractive option compared to classical hydrolytic methods that may require harsh acidic conditions. ics-ir.org

Theoretical and Computational Investigations of 2,6 Dichlorobenzaldehyde Oxime

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) Studies of Synthetic Pathways and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study oxime derivatives to elucidate their geometry, electronic properties, and reactivity.

DFT calculations are instrumental in analyzing the outcomes of synthetic pathways. For instance, in the synthesis of isoxazole (B147169) derivatives from (E)-2,6-dichlorobenzaldehyde oxime, DFT analysis has been employed to calculate the molecular dynamics of total energy and the energy gap, providing insights into the stability and electronic characteristics of the resulting products. researchgate.net The B3LYP functional with a 6-31G(d,p) basis set is a common level of theory for such investigations, balancing computational cost and accuracy. researchgate.net

The reactivity of oxime derivatives can be rationalized by examining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. biointerfaceresearch.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com DFT studies on related oxime systems have used these calculations to predict charge-transfer possibilities within the molecules. biointerfaceresearch.com

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal hyperconjugative interactions and charge delocalization, explaining the stability of different molecular conformations. biointerfaceresearch.com Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites, which is crucial for predicting how the molecule will interact with other reagents. biointerfaceresearch.comsemanticscholar.org

While specific DFT studies focusing solely on the synthetic pathways of 2,6-dichlorobenzaldehyde (B137635) oxime are not extensively detailed in the literature, the methodologies applied to its derivatives are directly applicable. researchgate.netbiointerfaceresearch.comsemanticscholar.org These studies calculate various reactivity descriptors based on HOMO and LUMO energies to predict the chemical behavior of the compounds. nih.gov

Table 1: Common Parameters Investigated in DFT Studies of Oxime Derivatives

ParameterSignificanceTypical Application
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Predicting sites for electrophilic attack. biointerfaceresearch.com
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicting sites for nucleophilic attack. biointerfaceresearch.com
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Assessing molecular stability and charge transfer possibilities. biointerfaceresearch.com
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and reactive sites.Identifying nucleophilic and electrophilic regions for reaction prediction. semanticscholar.org
Natural Bond Orbital (NBO) Analysis Analyzes charge transfer and stabilizing interactions within the molecule.Studying hyperconjugative interactions and charge delocalization. biointerfaceresearch.com

Molecular Dynamics Simulations for Reactivity and Conformation Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and stability of molecules in various environments, which complements the static picture provided by DFT.

For derivatives of 2,6-dichlorobenzaldehyde, MD simulations have been used to investigate the stability of these molecules when interacting with biological targets, such as proteins. semanticscholar.orgnih.gov In a typical workflow, a molecule is placed in a simulated environment (e.g., a box of water molecules to mimic physiological conditions), and Newton's equations of motion are solved for every atom in the system. semanticscholar.org Force fields, such as Amber or Gromos96, are used to define the potential energy of the system based on the positions of its atoms. semanticscholar.orgnih.gov

Simulations can run for nanoseconds (ns) or longer, tracking the trajectory of each atom. semanticscholar.orgnih.gov Analysis of these trajectories can reveal:

Conformational Stability: Root Mean Square Deviation (RMSD) is calculated to monitor how much the molecule's structure deviates from its initial state over the course of the simulation. A stable RMSD value suggests the molecule has reached an equilibrium conformation. semanticscholar.org

Atomic Fluctuation: Root Mean Square Fluctuation (RMSF) is used to identify which parts of the molecule are more flexible or rigid. semanticscholar.org

Intermolecular Interactions: The formation and breaking of hydrogen bonds and other non-covalent interactions with surrounding molecules (like solvent or a protein's active site) can be monitored, providing insights into binding and solubility. semanticscholar.org

In the context of 2,6-dichlorobenzaldehyde oxime, MD simulations could predict its most stable conformations in different solvents. The oxime fragment is known to be twisted with respect to the dichlorobenzene ring, and MD could explore the dynamics of this rotation. nih.gov Furthermore, simulations can be used to calculate solvation free energies, which predict the solubility of the compound in different media. For example, simulations on a related derivative of 2,6-dichlorobenzaldehyde calculated solvation free energies in chloroform, ethanol (B145695), and acetonitrile (B52724) to determine the best solvent for solubilization. semanticscholar.org

Computational Prediction of Chemical Behavior and Properties Influencing Reactivity

The presence and position of halogen substituents significantly impact a molecule's properties. The two chlorine atoms on the benzene (B151609) ring of this compound are electron-withdrawing, which affects the electron density of the entire molecule. This electronic effect, combined with the steric hindrance caused by the ortho-substituents, plays a crucial role in its reactivity.

Several key properties can be predicted computationally:

Physicochemical Properties: Basic properties like molecular weight, lipophilicity (as estimated by XLogP3), and the number of hydrogen bond donors and acceptors are routinely calculated. nih.gov These descriptors are fundamental in predicting a compound's behavior in different environments, such as its solubility and ability to cross biological membranes. Halogenated oximes like this compound are generally reported to be stable crystalline solids with higher thermal stability due to the strong carbon-halogen bonds.

Solubility: While the hydroxyl group on an oxime can participate in hydrogen bonding, the two chlorine atoms increase the molecule's lipophilicity. Compared to hydroxylated analogs, this compound is expected to have lower solubility in polar solvents like water. Computational models like the Polarized Continuum Model (PCM) or the SMD model can be used to quantify solvation energies in various solvents. biointerfaceresearch.com

Reactivity Descriptors: As derived from DFT calculations, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. nih.gov These descriptors help in understanding the molecule's propensity to participate in chemical reactions.

Machine learning and quantitative structure-activity relationship (QSAR) models represent an emerging frontier in predicting chemical reactivity, offering the potential for rapid and accurate predictions that can accelerate drug discovery and materials science. nih.gov

Table 2: Computed Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅Cl₂NOPubChem nih.gov
Molecular Weight 190.02 g/mol PubChem nih.gov
XLogP3 (Lipophilicity) 2.9PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 2PubChem nih.gov
Rotatable Bond Count 1PubChem nih.gov
Topological Polar Surface Area 32.6 ŲPubChem nih.gov

Applications of 2,6 Dichlorobenzaldehyde Oxime in Advanced Chemical Synthesis

As a Precursor for Nitrogen-Containing Heterocyclic Compounds

The structure of 2,6-dichlorobenzaldehyde (B137635) oxime makes it an ideal starting point for the synthesis of various heterocyclic systems containing nitrogen. The oxime group provides the necessary nitrogen atom, while its chemical reactivity allows for the formation of diverse ring structures.

Synthesis of Pyridine (B92270), Pyrimidine (B1678525), and Related Scaffolds

2,6-Dichlorobenzaldehyde oxime serves as a key intermediate in the synthesis of certain pyridine derivatives. For instance, it is a precursor in the multi-step preparation of fluorine pyridine urea (B33335), a compound of interest in agrochemistry. google.com The synthesis pathway involves converting the oxime into other intermediates before the final pyridine ring system is constructed. google.com

However, the utility of the 2,6-dichlorobenzaldehyde scaffold in all pyridine syntheses is not universal. In studies of the Bohlmann–Rahtz pyridine synthesis, which is a method for forming substituted pyridines, research has shown that aldehydes with 2,6-disubstitution, such as 2,6-dichlorobenzaldehyde, did not successfully undergo the reaction under the examined conditions. thieme-connect.com This highlights the specific reaction pathways where this particular precursor is most effective. Furthermore, while not a direct reaction of the oxime, related hydrazone derivatives of 2,6-dichlorobenzaldehyde are utilized in the synthesis of certain pyrimidine compounds. google.com

Formation of Nitrogen-Oxygen Heterocycles, e.g., Isoxazoles

A significant application of this compound is in the synthesis of isoxazoles, a class of nitrogen-oxygen heterocycles with applications in the pharmaceutical industry due to their antimicrobial, antitumor, and antifungal properties. researchgate.netnih.gov The oxime is a direct precursor to the isoxazole (B147169) ring.

The synthesis is typically a multi-step process. First, 2,6-dichlorobenzaldehyde is reacted with hydroxylamine (B1172632) to form the this compound. nih.govgoogle.com The oxime is then halogenated, commonly using N-chlorosuccinimide (NCS), to create a chloro-oxime intermediate. nih.govgoogle.com This intermediate subsequently undergoes a cyclization reaction to form the final isoxazole compound. google.com This method is valued for its mild reaction conditions and good yields, making it suitable for industrial applications. google.com

Synthesis of Isoxazole Compound from this compound
StepDescriptionReagents & ConditionsYieldReference
1Oxime Formation2,6-dichlorobenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide (B78521), ethanol (B145695)/water, 70°C, 24 hours.94.5% google.com
2HalogenationThis compound, N-chlorosuccinimide (NCS), DMA, 45°C, 3 hours.95.0% google.com
3Ring Closure (Cyclization)The resulting halogenated compound is reacted with an acyl ester under alkaline conditions (e.g., triethylamine) in an alcohol solution.Not specified google.com

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Beyond its use in forming heterocyclic rings directly, this compound is a crucial intermediate that is converted into other functional groups as part of the assembly of larger, more complex molecules. nih.gov

Building Block in Cascade and Tandem Reactions

The transformation of this compound is often a key step in a longer synthetic sequence that can be considered a form of cascade or tandem process. For example, the synthesis of benzoylurea (B1208200) pesticides involves the initial formation of the oxime, which is then dehydrated to produce 2,6-dichlorobenzonitrile. google.comgoogle.com This nitrile is the key building block that is further elaborated to yield a range of pesticides. google.comgoogle.com This sequential transformation, where the product of one reaction becomes the substrate for the next in a one-pot or streamlined multi-step process, is a hallmark of efficient modern organic synthesis.

Additionally, research into Pd(II)-catalyzed cascade reactions has focused on the activation of benzylic C(sp³)–H bonds to create benzaldehydes, the direct precursors to oximes like this compound. researchgate.net This highlights the importance of the aldehyde-oxime functionality in the design of complex synthetic strategies.

Intermediate in the Formation of Advanced Synthetic Scaffolds

One of the most significant roles of this compound is as a precursor to 2,6-dichlorobenzonitrile. google.comgoogle.com This nitrile is an essential intermediate in the industrial production of several benzoylurea-based insecticides. google.com These include commercially important agents such as Lufenuron, Hexaflumuron, and Diflubenzuron. google.com The synthesis pathway relies on the robust and high-yielding conversion of the oxime to the nitrile.

In the pharmaceutical sector, this compound also functions as an intermediate in the synthesis of the antibiotic Dicloxacillin Sodium, demonstrating its versatility across different classes of bioactive molecules. google.com

Advanced Synthetic Scaffolds Derived from this compound
IntermediateFinal Product ClassSpecific ExamplesApplicationReference
2,6-DichlorobenzonitrileBenzoylurea PesticidesLufenuron, Hexaflumuron, Diflubenzuron, Fluorine Pyridine UreaAgrochemical (Insecticide) google.com
(various)PharmaceuticalsDicloxacillin SodiumAntibiotic google.com

Catalytic Applications as a Ligand Precursor or Substrate in Transition Metal Catalysis

Research has shown that oxime derivatives can be coupled with aryl iodides, indicating that the oxime group can participate in reactions that may involve metal catalysis. whiterose.ac.uk In the broader context of catalysis, the precursor to the oxime, 2,6-dichlorobenzaldehyde, has been used as a substrate in N-heterocyclic carbene (NHC)-catalyzed oxidative esterification reactions. mdpi.com This demonstrates the utility of the 2,6-dichlorophenyl scaffold in modern catalytic transformations.

Furthermore, studies involving transition metal-catalyzed reactions provide insights into the reactivity of related structures. For instance, in ruthenium-catalyzed meta-C-H alkylation reactions, it was noted that pyridine derivatives were not suitable substrates, which helps to define the scope and limitations of catalytic processes for heterocycles that can be synthesized from oxime precursors. researchgate.net

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Elucidation of Reaction Products and Derivatives

Spectroscopy is a cornerstone for the structural analysis of 2,6-Dichlorobenzaldehyde (B137635) oxime and its reaction products. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy allows for an unambiguous determination of molecular identity and functional group transformations.

NMR spectroscopy is the most powerful tool for the precise structural assignment of 2,6-Dichlorobenzaldehyde oxime. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum is used to identify the distinct protons in the molecule. For this compound, specific chemical shifts (δ) are expected. The proton of the oxime hydroxyl group (-NOH) typically appears as a broad singlet in the downfield region, often above δ 11.0 ppm when using a solvent like DMSO-d₆. rsc.org The methine proton (-CH=N) is also expected to resonate as a singlet in the aromatic region, typically between δ 8.0 and 8.5 ppm. The aromatic protons on the dichlorinated ring would present as a multiplet system due to their coupling, generally appearing between δ 7.0 and 7.5 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the oxime group (C=N) is anticipated to have a chemical shift in the range of δ 145-150 ppm. The aromatic carbons directly bonded to chlorine atoms would be found around δ 130-135 ppm, while the other aromatic carbons would appear at distinct shifts, allowing for full assignment of the benzene (B151609) ring. rsc.org In research involving derivatives, such as the synthesis of isoxazoles from the oxime, ¹³C NMR is crucial for confirming the formation of the new heterocyclic ring structure. molmall.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypeNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
Oxime Hydroxyl¹H>11.0SingletShift and broadening are solvent and concentration-dependent. Data based on similar oximes in DMSO-d₆. rsc.org
Methine Proton¹H8.0 - 8.5SingletRepresents the -CH=N proton.
Aromatic Protons¹H7.0 - 7.5MultipletComplex signal corresponding to the three protons on the dichlorinated phenyl ring.
Oxime Carbon¹³C145 - 150-Represents the C=N carbon.
Chlorine-bearing C¹³C130 - 135-Aromatic carbons directly attached to chlorine (C2, C6).
Aromatic Carbons¹³C120 - 130-Other carbons within the aromatic ring.

Mass spectrometry (MS) is vital for confirming the molecular weight of this compound and for identifying products formed during its subsequent reactions. The technique provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion and its fragments.

For this compound (C₇H₅Cl₂NO), the calculated molecular weight is approximately 190.03 g/mol . chemicalbook.com In an MS experiment, a molecular ion peak [M]⁺ would be expected at m/z 189/191/193, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The presence of this isotopic cluster is a definitive indicator of a dichlorinated compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. molmall.net

Mechanistic pathways can be investigated by analyzing the fragmentation patterns. For instance, the fragmentation of this compound could involve the loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 172/174/176, or the cleavage of the N-O bond. Analysis of reaction mixtures by MS can identify intermediates and by-products, helping to confirm proposed reaction mechanisms, such as the cyclization to form isoxazole (B147169) derivatives. molmall.netresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the characterization of this compound, IR spectroscopy is used to confirm the conversion of the aldehyde starting material to the oxime product.

The spectrum of the product would show the disappearance of the strong carbonyl (C=O) stretch of the starting aldehyde (typically ~1700 cm⁻¹) and the appearance of characteristic oxime bands. rsc.org Key absorptions for the oxime include a broad O-H stretch from the hydroxyl group, usually in the region of 3100-3500 cm⁻¹, and a C=N (imine) stretch, which is typically observed around 1640-1650 cm⁻¹. researchgate.net The presence of the dichloro-substituted aromatic ring would be indicated by C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹, and aromatic C=C stretching peaks around 1500-1600 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)IntensityNotes
Oxime O-HStretching3100 - 3500BroadConfirms the presence of the hydroxyl group. researchgate.net
Aromatic C-HStretching3000 - 3100MediumIndicates the aromatic ring structure.
Imine C=NStretching1640 - 1650MediumKey indicator of oxime formation. researchgate.net
Aromatic C=CStretching1500 - 1600VariableMultiple bands are characteristic of the benzene ring.
Aryl C-ClStretching< 800StrongIndicates the presence of chloro-substituents.

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Research

Chromatographic methods are essential for separating this compound from unreacted starting materials, by-products, and catalysts, as well as for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative-scale work involving this compound. It is used to monitor the progress of a synthesis by quantifying the disappearance of reactants and the appearance of the product over time.

For purity assessment, a reverse-phase (RP) HPLC method is typically employed. sielc.com A C18 or a specialized reverse-phase column like Newcrom R1 can be used for the separation. sielc.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. The addition of an acid like phosphoric acid or, for MS compatibility, formic acid, can improve peak shape. sielc.com This method is scalable and can be adapted for preparative HPLC to isolate and purify the oxime from complex reaction mixtures, which is crucial for obtaining high-purity material for subsequent synthetic steps or characterization. sielc.com

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterConditionReference
ColumnNewcrom R1 (Reverse Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid (for MS) sielc.com
DetectionUV (Wavelength determined by the chromophore, likely ~254 nm)-
ApplicationPurity assessment, reaction monitoring, and preparative separation sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an ideal technique for analyzing volatile compounds. This compound and its precursor, 2,6-Dichlorobenzaldehyde, are sufficiently volatile for GC analysis.

In a research context, GC-MS is used to confirm the identity of the synthesized oxime and to detect any volatile impurities. nih.govchemsociety.org.ng The retention time in the gas chromatogram provides a measure of the compound's identity, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming the structure. This technique is particularly useful for analyzing the outcome of reactions where volatile by-products might be formed or for studying the derivatization of the oxime itself to produce other volatile compounds. nih.gov

X-Ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography has been an indispensable tool for the definitive elucidation of the three-dimensional structure of this compound in the solid state. This technique provides precise information regarding the molecule's conformation, the spatial arrangement of its atoms, and the nature of its intermolecular interactions within the crystal lattice.

Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₇H₅Cl₂NO
Formula Weight (Mᵣ)190.02
Crystal SystemTriclinic
Space GroupPī
a (Å)3.8074 (1)
b (Å)14.3712 (2)
c (Å)14.3835 (3)
α (°)89.108 (1)
β (°)88.545 (1)
γ (°)85.296 (1)
Volume (V) (ų)784.04 (3)
Z4
Temperature (K)296 (2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R[F² > 2σ(F²)])0.032
wR(F²)0.085

The solid-state packing of this compound is primarily governed by strong intermolecular hydrogen bonds. nih.gov The crystal structure analysis shows that each of the two independent molecules in the asymmetric unit forms a centrosymmetric dimer with a symmetry-related molecule. nih.goviucr.orgresearchgate.netnih.gov

This dimeric structure is established through a pair of O—H⋯N hydrogen bonds. nih.goviucr.org The hydroxyl group (O—H) of one molecule acts as a hydrogen bond donor to the nitrogen atom of the oxime group of a neighboring, inversion-related molecule. This interaction creates a distinct ring pattern, which is described using graph-set notation as an R₂²(6) motif. nih.goviucr.org This notation indicates a ring (R) formed by two hydrogen-bond donors and two acceptors, enclosing a total of six atoms. The hydrogen atoms not involved in this specific bonding have been omitted in graphical representations for clarity. iucr.org

The specific geometric parameters of these hydrogen bonds, which define the strength and orientation of the interaction, have been determined with high precision.

Hydrogen-Bond Geometry (Å, °) for this compound
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
O1—H1⋯N1ⁱ0.822.142.854 (2)145
O2—H2⋯N2ⁱⁱ0.822.152.850 (2)144

Symmetry codes: (i) -x, -y+1, -z+2; (ii) -x+1, -y+2, -z+1. iucr.org

The detailed structural analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation of this compound. As there are two crystallographically independent molecules in the asymmetric unit, their geometric parameters are determined separately, though they are found to be very similar. iucr.orgiucr.org

A significant conformational feature of the molecule is the relative orientation of the oxime group with respect to the dichlorobenzene ring. This is quantified by the torsion angle between the plane of the aromatic ring and the plane of the oxime fragment (C=N-OH). The steric hindrance imposed by the two chlorine atoms at the ortho positions of the benzene ring causes the oxime group to be significantly twisted out of the plane of the ring. iucr.orgiucr.org This twisting is a critical aspect of the molecule's three-dimensional shape.

Selected Torsion Angles for the Two Independent Molecules of this compound
MoleculeTorsion Angle (°) (Oxime Fragment vs. Dichlorobenzene Ring)
Molecule 153.83 (11)
Molecule 242.99 (14)

These values indicate a substantial deviation from planarity, a direct consequence of the steric strain introduced by the bulky chlorine substituents adjacent to the aldehyde-derived oxime functional group.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The traditional synthesis of oximes often involves acid catalysts and organic solvents. ijprajournal.com Future research is increasingly focused on developing "green" and sustainable methodologies that minimize waste and environmental impact. ijprajournal.comnih.gov One promising avenue is the use of water as a benign and inexpensive solvent, which aligns with the principles of green chemistry. ijprajournal.comnih.gov Researchers have successfully demonstrated the conversion of aldehydes into aldoximes using a Hyamine catalyst in water at room temperature. ijprajournal.com

Another sustainable approach involves solvent-free reactions, such as grindstone chemistry, where reactants are simply ground together, often with a catalyst like Bismuth(III) oxide, to yield the desired oxime. nih.gov This method significantly reduces waste and energy consumption. nih.gov The use of natural acid catalysts, derived from sources like citrus fruit juice, also presents an environmentally friendly alternative to conventional acid catalysts. ijprajournal.com Furthermore, electrochemical methods are emerging as a powerful tool for sustainable synthesis. acs.orgresearchgate.net Recent studies have shown the one-pot electrosynthesis of cyclohexanone (B45756) oxime from aqueous nitrate (B79036), suggesting a potential pathway for the cleaner production of other oximes. acs.orgresearchgate.net

Table 1: Comparison of Sustainable Synthesis Methods for Oximes

Method Catalyst/Medium Key Advantages Relevant Findings
Aqueous Synthesis Water, Hyamine catalyst Environmentally benign, non-toxic, non-flammable solvent. ijprajournal.comnih.gov Effective conversion of aldehydes to aldoximes at room temperature. ijprajournal.com
Grindstone Chemistry Bismuth(III) oxide (Bi₂O₃) Solvent-free, minimizes waste, short reaction times, uses local heat from grinding. nih.gov Excellent yields for converting various carbonyl compounds to oximes. nih.gov
Natural Acid Catalysis Fruit juice/extracts Renewable, biodegradable catalysts. ijprajournal.com Successful oxime production using natural acids as catalysts. ijprajournal.com

| Electrosynthesis | Zn-Cu alloy catalyst, aqueous nitrate | Ambient conditions, avoids harsh reagents for hydroxylamine (B1172632) production. acs.orgresearchgate.net | High yield (97%) for cyclohexanone oxime, demonstrating a C-N bond formation strategy. acs.orgresearchgate.net |

Investigation of Undiscovered Reactivity Patterns of the Oxime Moiety, particularly in Ortho-Disubstituted Systems

The oxime functional group is a versatile synthetic building block, known for its diverse reactivity in cycloadditions and N-O bond fragmentation. researchgate.netnsf.gov The reactivity can be harnessed through photocatalysis and transition metals, making oximes ideal precursors for nitrogen-containing heterocycles, amines, and amino alcohols. researchgate.netnsf.gov Future research should focus on how the specific ortho-disubstituted nature of 2,6-Dichlorobenzaldehyde (B137635) oxime influences these known transformations.

The two chlorine atoms in the ortho positions exert significant steric and electronic effects, which could lead to novel reactivity. For example, in the classic Beckmann rearrangement, where an oxime is converted to an amide, the stereospecific migration of the group anti-periplanar to the leaving group is critical. wikipedia.orgorganic-chemistry.org The steric hindrance from the ortho-chlorine atoms could influence the oxime's geometry and the migratory aptitude of the aryl group, potentially favoring alternative reaction pathways like fragmentation.

Furthermore, the electron-withdrawing nature of the chlorine atoms affects the electronic properties of the aromatic ring and the oxime moiety itself. This can influence reactions proceeding through radical intermediates, such as the addition of iminyl radicals to alkenes. nsf.gov Investigating how the ortho-dichloro substitution pattern alters the stability and subsequent reactions of these intermediates could uncover new synthetic methodologies. nsf.gov The photosensitized reactions of benzaldehyde (B42025) oximes, which can proceed via electron-transfer or hydrogen atom transfer mechanisms depending on the substituents, provide another area for exploration. nih.govresearchgate.net The electronic effects of the dichlorinated ring could favor one pathway, leading to selective formation of either the corresponding aldehyde or nitrile. nih.gov

Development of Advanced Computational Models for Precise Reactivity and Selectivity Prediction

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity. For a molecule like 2,6-Dichlorobenzaldehyde oxime, where subtle steric and electronic factors govern its behavior, advanced computational models are invaluable. Density Functional Theory (DFT) calculations can provide deep insights into molecular structures, electronic properties, and reaction energetics. researchgate.net

Future research should leverage these models to predict the most likely outcomes of reactions involving this compound. For instance, computational studies can map the potential energy surfaces for the Beckmann rearrangement versus competing fragmentation pathways, identifying the conditions that would favor one product over the other. Models can also predict the regioselectivity and stereoselectivity of cycloaddition reactions involving the oxime. By calculating the energies of transition states and intermediates, researchers can design experiments with a higher probability of success, saving time and resources. Such predictive power is especially crucial in ortho-disubstituted systems, where steric clashes can lead to unexpected outcomes not easily predicted by simple chemical intuition. nih.gov

Expansion of Applications in Diverse Organic Synthesis Domains and as Intermediates for Novel Chemical Entities

This compound already serves as a key intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, and as a building block for pharmaceutical compounds. indiamart.comgoogle.com Its structure is suitable for creating various bioactive heterocycles. indiamart.com Future work should aim to expand its application into new domains.

One promising area is in coordination chemistry. The oxime group and electron-withdrawing chlorine atoms make it a potential chelating ligand for preparing metal complexes. indiamart.com These complexes could find use as catalysts in oxidation or polymerization reactions or in the development of new materials with specific magnetic or electronic properties. indiamart.com

In materials science, halogenated oximes could function as additives in specialty polymers, potentially acting as UV-stabilizers or flame retardants. indiamart.com The oxime moiety also offers a reactive handle for further derivatization, allowing for the creation of a wide array of novel chemical entities. ijprajournal.com For example, it can be converted into hydrazones, amidines, or isoxazoles, which are prominent scaffolds in drug discovery. indiamart.com By exploring these derivatizations, researchers can generate libraries of new compounds for screening in various biological assays, potentially leading to the discovery of new therapeutic agents or agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-dichlorobenzaldehyde oxime, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The oxime is synthesized by refluxing 2,6-dichlorobenzaldehyde (1 mmol) with hydroxylamine hydrochloride and sodium carbonate in anhydrous methanol for 3 hours at room temperature. Crystallization in dichloromethane yields colorless single crystals after 5 days . Key parameters to optimize include stoichiometry (1:1 aldehyde-to-hydroxylamine ratio), solvent purity (anhydrous methanol), and crystallization time.

Q. How can purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Use analytical-grade reagents (≥98% purity) and monitor reaction progress via TLC. Post-synthesis, validate purity using melting point analysis (147–151°C for oxime) and elemental analysis (C: 44.25%, H: 2.65%, N: 7.37%) . Single-crystal X-ray diffraction (SC-XRD) confirms structural integrity by resolving torsional angles (e.g., 53.83° and 42.99° for oxime-benzene ring conformers) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Identify oxime functional groups via N–O stretch (915–877 cm⁻¹) and O–H absorption (3274 cm⁻¹) .
  • NMR : Confirm structure using ¹H NMR (δ 8.92 ppm for oxime proton) and ¹³C NMR (143.66 ppm for C=N) .
  • SC-XRD : Resolve hydrogen-bonding networks (O–H⋯N interactions forming R₂²(6) motifs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS Category 1B guidelines for skin/eye protection. Use PPE (gloves, goggles), work in a fume hood, and maintain spill kits. Train personnel in first aid for chemical exposure (e.g., eye wash stations) .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity and stability?

  • Methodology : SC-XRD reveals two molecules per asymmetric unit connected via O–H⋯N hydrogen bonds (2.76–2.85 Å) . These interactions stabilize the crystal lattice, reducing hygroscopicity. Computational modeling (e.g., Hirshfeld surface analysis) quantifies intermolecular forces, guiding solvent selection for recrystallization .

Q. What role do chlorine substituents play in modulating the electronic and steric properties of this compound?

  • Methodology : Chlorine atoms at the 2- and 6-positions increase electron-withdrawing effects, stabilizing intermediates (e.g., azomethine ylides) but raising transition-state energies by 3.6 kcal/mol compared to unsubstituted benzaldehyde. DFT calculations (M06-2X/6-311++G) correlate substituent effects with experimental activation parameters (ΔG‡ ≈ 26–30 kcal/mol) .

Q. How can computational methods (DFT) predict the thermodynamic stability of intermediates derived from this compound?

  • Methodology : Optimize geometries at the M06-2X/6-311++G level to model zwitterionic intermediates. Compare computed free-energy profiles (e.g., TS07, TS13, TS14) with experimental kinetics. Validate via isotopic labeling or trapping experiments .

Q. What challenges arise in refining the hydrogen-bonding network of this compound using SHELX software?

  • Methodology : SHELXL-97 constrains hydrogen atoms as riding models (C–H = 0.93 Å, O–H = 0.82 Å) with isotropic displacement parameters (Uiso(H) = 1.2Ueq(C) or 1.5Ueq(O)) . Manual validation of hydrogen bonds using ORTEP-III molecular graphics ensures accurate R-factor convergence (R₁ < 0.032) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.